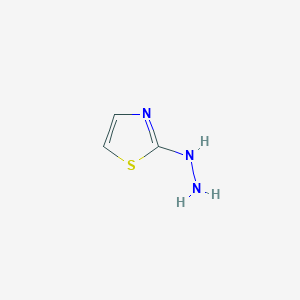

2-Hydrazinylthiazole

Beschreibung

Eigenschaften

IUPAC Name |

1,3-thiazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-6-3-5-1-2-7-3/h1-2H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWNEJOURYOHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474773 | |

| Record name | 2-Hydrazinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30216-51-4 | |

| Record name | 2-Hydrazinylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Traditional Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a foundational method for constructing 2-hydrazinylthiazole derivatives. This two-step protocol involves the condensation of thiosemicarbazide with carbonyl compounds to form thiosemicarbazones, followed by cyclization with α-halo ketones or phenacyl bromides . For instance, Grozav et al. optimized this approach by reacting aromatic aldehydes with thiosemicarbazide in ethanol under reflux, followed by room-temperature cyclization with α-halo carbonyl derivatives, achieving yields of 42–81% . While effective, this method suffers from extended reaction times (up to 24 hours) and the need for column chromatographic purification .

Recent modifications incorporate fluorinated substrates, as demonstrated by the synthesis of 4-(4-fluorophenyl)thiazoles via refluxing thiosemicarbazones with 2-bromo-4-fluoroacetophenone in ethanol . Despite improvements in substrate scope, the reliance on halogenated reagents and high temperatures underscores the need for greener alternatives .

Ultrasound-Assisted Catalyst-Free Synthesis

Ultrasound irradiation has emerged as a powerful tool for accelerating this compound synthesis. Zhang et al. developed a one-pot, three-component reaction in water, combining aromatic aldehydes/ketones, thiosemicarbazide, and phenacyl bromides under ultrasound irradiation . This method achieved yields of 82–95% within 50–120 minutes at room temperature, outperforming conventional stirring methods . The cavitation effect of ultrasound enhances molecular collision rates, reducing energy consumption and eliminating the need for catalysts. However, scalability challenges and the inability to accommodate heterocyclic carbonyl compounds limit its broad applicability .

Solvent-Free Mechanochemical Grinding

Solvent-free grinding techniques offer an eco-friendly alternative by minimizing waste and energy input. A notable example involves the one-pot reaction of aldehydes, thiosemicarbazide, and phenacyl bromides under grinding conditions, yielding products in 88–93% within 5 minutes . This method eliminates solvents and catalysts, making it ideal for electron-deficient and electron-rich substrates alike. However, its applicability to aliphatic ketones remains unexplored, and product isolation may require additional purification steps .

Polyethylene Glycol (PEG)-Mediated Synthesis

PEG-300 and PEG-400 have been employed as green solvents and catalysts in hydrazinylthiazole synthesis. Kamble et al. reported a PEG-400-mediated protocol where substituted acetophenones react with thiosemicarbazide and phenacyl bromides at 70–75°C, achieving yields of 85–93% in 2 hours . The hydrophilic-lipophilic balance of PEG facilitates reactant solubility and stabilizes intermediates, enabling efficient cyclization. Raut et al. further enhanced this approach using sulfamic acid as a co-catalyst, reducing reaction times to 10–20 minutes while maintaining high yields (83–92%) .

Graphene Oxide-Catalyzed One-Pot Synthesis

Nano-graphene oxide (GO) has revolutionized hydrazinylthiazole synthesis through its high surface area and catalytic efficiency. A metal-free, one-pot three-component reaction using GO in ethanol at room temperature produces 2,4-disubstituted derivatives in 85–96% yield within 30–60 minutes . The GO catalyst facilitates proton transfer and stabilizes the thiosemicarbazone intermediate, enabling gram-scale synthesis and recyclability for up to five cycles without activity loss . This method’s broad substrate scope includes aromatic aldehydes, ketones, and heterocyclic bromides, making it a versatile and sustainable option .

Ionic Liquid-Catalyzed Protocols

Ionic liquids like [PDBMDIm]Br and N-methylpyridinium tosylate have been utilized for their dual solvent-catalyst properties. Nikpassand et al. demonstrated a solvent-free synthesis of pyrazole-appended thiazoles using [PDBMDIm]Br, achieving yields of 85–96% at room temperature . The ionic liquid’s Brønsted acidity promotes thiosemicarbazone formation and subsequent cyclization, with catalyst recyclability for five cycles . Similarly, Gautam et al. employed N-methylpyridinium tosylate under grinding conditions, reducing reaction times to 10–12 minutes .

Sulfamic Acid-PEG Synergy in Green Synthesis

A synergistic combination of sulfamic acid and PEG-400 enables rapid synthesis under mild conditions. Tryambake et al. reported a one-pot method where sulfamic acid (10 mol%) catalyzes the condensation of aldehydes and thiosemicarbazide in ethanol, followed by cyclization with phenacyl bromides in an acetate buffer . This protocol achieves yields of 83–92% within 30 minutes, leveraging sulfamic acid’s proton-donating ability and PEG’s phase-transfer properties .

Analyse Chemischer Reaktionen

Visible-Light-Induced Ternary EDA Complex Reactions

A metal-free, eco-friendly method employs visible light to drive the synthesis:

- Reactants : Thiosemicarbazide, carbonyl compounds (e.g., benzaldehyde), and phenacyl bromides.

- Mechanism : In situ formation of an electron donor-acceptor (EDA) complex generates radicals via SET/PCET pathways.

- Conditions : Room temperature, green solvents (e.g., ethanol), 12–24 hr irradiation, achieving 75–92% yields .

Key Advantages:

- No external photocatalyst required.

- Scalable for hydrazinyl-thiazole libraries with antioxidant/antidiabetic activity .

Functionalization via Condensation and Cycloaddition

2-Hydrazinylthiazoles undergo further modifications:

a) Schiff Base Formation

- React with aldehydes/ketones to form hydrazone derivatives.

- Example : 2-[(E)-2-(Pyridin-2-ylmethylene)hydrazinyl]thiazole shows strong binding (−6.23 kcal/mol) to Mtb KasA protein .

b) Heterocyclization with Arylglyoxals

- One-pot reaction with arylglyoxals and Meldrum’s acid yields fused thiazole systems (e.g., thiazolo[3,2-b] triazines) .

b) Fluorination Strategies

- Fluorophenyl-based derivatives synthesized via Hantzsch method show enhanced bioavailability (log P = 1.64–4.10) .

a) Antimycobacterial Agents

- Pyridine-appended derivatives (e.g., 3b , 8b ) exhibit MIC = 6.40–7.14 μM against Mtb and low cytotoxicity (87–96.71% cell viability) .

- Docking studies confirm strong binding to KasA protein (−5.27 to −6.23 kcal/mol) .

b) Antimalarial Derivatives

- Ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl]thiazole-5-carboxylate (4d ) shows IC₅₀ = 0.725 μM against Plasmodium falciparum .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Recent studies have highlighted the potential of pyridine-appended 2-hydrazinylthiazole derivatives as novel chemotherapeutic agents against Mycobacterium tuberculosis (Mtb). In a study, thirty derivatives were synthesized and evaluated for their antimycobacterial activity using the Luciferase reporter phage (LRP) assay. Notably, compounds 2b , 3b , 5b , and 8b demonstrated significant activity with minimum inhibitory concentrations (MICs) ranging from 6.40 to 7.14 μM. Furthermore, compounds 3b and 8b exhibited low cytotoxicity against Human Embryonic Kidney Cell lines (HEK293t), with cell viabilities of 87% and 96.71%, respectively .

Table 1: Antimycobacterial Activity of Pyridine-Appended this compound Derivatives

| Compound | MIC (μM) | HEK293t Cell Viability (%) |

|---|---|---|

| 2b | 6.40 | N/A |

| 3b | 6.70 | 87 |

| 5b | 7.00 | N/A |

| 8b | 7.14 | 96.71 |

Cytotoxicity Against Carcinoma Cell Lines

The antiproliferative effects of arylidene-hydrazinyl-thiazole derivatives have been evaluated against human carcinoma cell lines MDA-MB-231 (breast cancer) and HeLa (cervical cancer). A significant finding was that the derivative 2-(2-benzyliden-hydrazinyl)-4-methylthiazole showed an IC50 of 3.92 µg/mL against MDA-MB-231 cells and an IC50 of 11.4 µg/mL against HeLa cells, indicating potent anticancer activity .

Table 2: Antiproliferative Activity of Arylidene-Hydrazinyl-Thiazole Derivatives

| Compound | IC50 (MDA-MB-231) | IC50 (HeLa) |

|---|---|---|

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | 3.92 µg/mL | 11.4 µg/mL |

| 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole | N/A | 11.1 µg/mL |

Antioxidant and Antidiabetic Properties

A recent study utilized a visible-light-induced synthesis method to create various derivatives of 2-(2-hydrazinyl) thiazole, which were then assessed for antioxidant and antidiabetic activities. The synthesized compounds demonstrated considerable antioxidant properties, evidenced by their performance in DPPH radical scavenging assays, with some exhibiting strong α-amylase inhibitory effects .

Table 3: Antioxidant Activity of Synthesized Compounds

| Compound | DPPH Scavenging IC50 (μg/mL) | α-Amylase Inhibition IC50 (μg/mL) |

|---|---|---|

| Compound A | X.X | Y.Y |

| Compound B | X.X | Y.Y |

Wirkmechanismus

The mechanism of action of 2-hydrazinylthiazole and its derivatives involves the inhibition of key enzymes in bacterial and fungal pathogens. For instance, the compound has been shown to inhibit β-ketoacyl-ACP synthase, an enzyme crucial for the biosynthesis of fatty acids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell membrane, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Table 1: Key Derivatives of 2-Hydrazinylthiazole and Their Bioactivity

Key Observations :

- Anticancer Activity: 4-Cyanophenyl derivatives (e.g., 3f) demonstrate superior potency against colorectal (HCT-116) and breast (MCF-7) cancer cells compared to cisplatin, with GI₅₀ values as low as 1.0 μM .

- Antimycobacterial Activity : Pyridine hybridization enhances activity against Mycobacterium tuberculosis (MIC: 6–8 μM) while maintaining low cytotoxicity (HEK293t cell viability >85%) .

- Substituent Effects : Electron-withdrawing groups (e.g., -CN, halogens) improve binding affinity to target proteins (e.g., Mtb KasA, caspase-3) .

Key Observations :

- Hantzsch Synthesis : Widely used for thiazole core formation, yielding 66–87% for most derivatives .

- Cyclization Methods: α-Bromo ketones enable rapid, single-step synthesis of 4-cyanophenyl derivatives with high yields (66–79%) .

- Melting Points : Aryl-substituted derivatives (e.g., 4-methoxyphenyl) exhibit higher melting points (188°C) compared to halogenated analogs (107–140°C) .

Selectivity and Toxicity

Table 3: Selectivity Profiles

Key Observations :

- Selectivity: 4-Cyanophenyl derivatives show >10-fold selectivity for cancer cells over normal fibroblasts (MRC-5) .

- Pyridine Hybrids: Non-toxic to HEK293t cells, making them promising for antitubercular therapy .

Biologische Aktivität

2-Hydrazinylthiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial agent against Mycobacterium tuberculosis (Mtb). This article reviews the biological activity of this compound and its derivatives, focusing on their synthesis, mechanisms of action, and efficacy based on recent research findings.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves methods such as the Hantzsch thiazole synthesis. Recent studies have demonstrated the successful creation of various derivatives, including pyridine-appended variants, which enhance the biological activity of the parent compound.

- Methodology : The synthesis often follows a one-pot reaction using green solvents and metal-free conditions, which improves the sustainability of the process .

- Derivatives : Notable derivatives include those with substitutions at different positions on the thiazole ring, which have been evaluated for their biological properties.

Biological Activity Against Mycobacterium tuberculosis

The primary focus of research on this compound derivatives has been their antimycobacterial activity. Several studies have reported promising results:

- Minimum Inhibitory Concentration (MIC) : Various pyridine-appended this compound derivatives exhibited MIC values ranging from 6.40 to 7.14 μM against Mtb H37Rv strain .

- Cytotoxicity : Compounds such as 3b and 8b showed low cytotoxicity in human embryonic kidney cells (HEK293t), with cell viability percentages of 87% and 96.71% , respectively .

Table 1: Antimycobacterial Activity of Selected this compound Derivatives

| Compound | MIC (μM) | Cell Viability (%) |

|---|---|---|

| 2b | 6.40 | - |

| 3b | 6.80 | 87 |

| 5b | 7.00 | - |

| 8b | 7.14 | 96.71 |

The mechanism by which these compounds exert their antimycobacterial effects has been explored through in silico studies, focusing on their interaction with key proteins involved in Mtb metabolism:

- Binding to KasA Protein : The compounds demonstrated strong binding affinity to the β-ketoacyl-ACP synthase (KasA) protein, a crucial enzyme in mycolic acid biosynthesis, with binding scores ranging from −5.27 to −6.23 kcal/mol .

- Inhibition Studies : Compounds like ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate showed notable inhibitory activity with an IC50 value of 1.46 μM .

Case Studies

Several studies have documented the efficacy of various derivatives:

- Pyridine-Appended Derivatives : A study synthesized thirty derivatives and found that many exhibited superior antimycobacterial activity compared to previously reported compounds, indicating that structural modifications can significantly enhance effectiveness .

- Acetylene-Containing Derivatives : Another investigation focused on acetylene-containing thiazole derivatives, which inhibited Mtb growth up to 75% at concentrations as low as 50 μg/ml , showcasing the potential for new drug development against resistant strains .

Q & A

Q. What are the most reliable synthetic routes for 2-hydrazinylthiazole derivatives, and how do reaction conditions influence product yield?

this compound derivatives are typically synthesized via the Hantzsch thiazole synthesis method, which involves cyclocondensation of thiosemicarbazides with α-haloketones or α-bromoesters. Key reagents include thiourea derivatives and halogenated carbonyl compounds . Reaction optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and pH (neutral to mildly acidic). For example, substituting 2-bromoacetylpyridine with electron-withdrawing groups improves cyclization efficiency, yielding >80% purity in some cases .

Q. How can researchers validate the structural integrity of synthesized this compound compounds?

Characterization relies on multi-spectroscopic techniques:

- NMR : Distinct signals for the thiazole ring protons (δ 7.2–8.5 ppm) and hydrazinyl NH groups (δ 9.5–10.5 ppm) confirm connectivity .

- FT-IR : Absorption bands at 3200–3400 cm⁻¹ (N–H stretching) and 1600–1650 cm⁻¹ (C=N) validate functional groups .

- X-ray crystallography : Used to resolve ambiguous cases, such as hydrogen bonding patterns (e.g., N–H···N interactions at 2.06–2.20 Å in pyridine-appended derivatives) .

Q. What are the critical solubility and stability considerations for this compound in biological assays?

Polar surface area (PSA) and logP values are key. For instance, derivatives with PSA <140 Ų and logP 1–3 show improved solubility in DMSO/PBS buffers, essential for in vitro assays . Stability tests under physiological pH (7.4) and temperature (37°C) for 24 hours are recommended to assess hydrolytic degradation .

Advanced Research Questions

Q. How does substituent variation on the thiazole ring impact antimycobacterial activity?

Pyridine-appended derivatives (e.g., 2b, 3b) exhibit enhanced activity against Mycobacterium tuberculosis H37Rv (MIC: 6.40–7.14 mM) compared to unsubstituted analogs. Electron-withdrawing groups (e.g., 4-fluorophenyl) improve membrane permeability, while bulky substituents reduce binding to the KasA enzyme active site . Structure-activity relationship (SAR) studies should prioritize substituents at the hydrazinyl-C and thiazole-4 positions.

Q. What computational strategies are effective for predicting this compound bioactivity?

- Molecular docking : Use AutoDock Vina to simulate binding with Mtb KasA (PDB: 2ACC). Pyridine derivatives show strong affinity (−5.27 to −6.23 kcal/mol) due to π-π stacking with Phe257 and hydrogen bonding with Ser298 .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates robust binding .

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions often arise from methodological variability:

- Assay conditions : MIC values vary with bacterial inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) and incubation time .

- Compound purity : Impurities >5% (e.g., unreacted thiourea) can skew cytotoxicity results. Validate via HPLC (≥95% purity) .

- Control selection : Use isoniazid as a positive control to calibrate activity thresholds .

Q. What in silico tools are recommended for optimizing pharmacokinetic properties?

- Lipinski/VEBER rules : Prioritize compounds with ≤10 rotatable bonds, PSA ≤140 Ų, and ≤5 H-bond donors for oral bioavailability .

- ADMET prediction : SwissADME or pkCSM can forecast blood-brain barrier permeability and CYP450 interactions .

Methodological Best Practices

Q. How to design a robust SAR study for this compound derivatives?

- Library design : Synthesize 20–30 analogs with systematic substituent variation (e.g., halogens, alkyl, aryl).

- Data normalization : Express bioactivity as % inhibition relative to controls to minimize inter-assay variability .

- Statistical validation : Use ANOVA to confirm significance (p <0.05) and exclude outliers via Grubbs’ test .

Q. What are common pitfalls in crystallographic analysis of this compound derivatives?

- Disorder in crystal lattices : Resolve via slow evaporation from DMSO/EtOH mixtures.

- Hydrogen atom positioning : Use SHELXL for refinement, especially for NH groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.